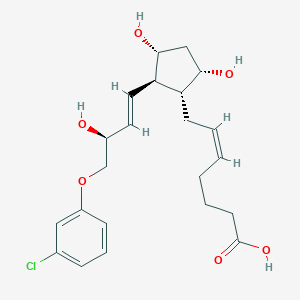
Dimethyl pyridine-2,5-dicarboxylate
Übersicht
Beschreibung
Dimethyl pyridine-2,5-dicarboxylate, also known as Methyl 6-methoxycarbonyl nicotinate, is a chemical compound with the empirical formula C9H9NO4 . It can be prepared from 2,5-pyridinedicarboxylic acid .
Synthesis Analysis
Dimethyl 2,5-pyridine dicarboxylate can be used in the synthesis of several compounds. For instance, it may be used in the synthesis of 2,5-dicarbomethoxy-N-methylpyridinium methosulfate and 2,5-dicarboxy-N-methylpyridinium betaine .Molecular Structure Analysis
The molecular weight of Dimethyl pyridine-2,5-dicarboxylate is 195.17 . The SMILES string representation of the molecule is COC(=O)c1ccc(nc1)C(=O)OC .Physical And Chemical Properties Analysis
Dimethyl pyridine-2,5-dicarboxylate has a density of 1.2±0.1 g/cm3, a boiling point of 302.9±22.0 °C at 760 mmHg, and a flash point of 137.0±22.3 °C . It is soluble in Dichloromethane and Ethyl Acetate but insoluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis of Antitumor Agents
Dimethyl pyridine-2,5-dicarboxylate is used as an intermediate in the synthesis of potent antitumor agents . This application is significant in the field of medicinal chemistry, where new compounds are constantly being developed to combat various forms of cancer.
2. Preparation of Pyridine-Bridged Bis Pyrazole Ligands Dimethyl 2,6-pyridinedicarboxylate, a similar compound, has been used as a starting material to synthesize four pyridine-bridged bis pyrazole ligands by Claisen condensation . These ligands could be further treated with UCl4 to yield the corresponding novel mononuclear uranium (IV) complexes .
Synthesis of Ditopic Macrocycles
Dimethyl 2,6-pyridinedicarboxylate may be used in the synthesis of ditopic macrocycle having two xylyl rings linked by diethylene glycol and 2,6-pyridinediamide spacers . These macrocycles act as host molecules capable of forming complexes with diphenylurea derivatives .
Synthesis of Schiff Bases
Dimethyl 2,6-pyridinedicarboxylate may also be used in the synthesis of N,N′-bis(2-aminoethyl)dipicoloinic acid diamide Schiff base . Schiff bases are versatile compounds with a wide range of applications, including catalysis, medicinal chemistry, and materials science.
Synthesis of Pyridinium Salts
Dimethyl 2,5-pyridine dicarboxylate can be used in the synthesis of 2,5-dicarbomethoxy-N-methylpyridinium methosulfate . Pyridinium salts are used in a variety of chemical reactions, including as catalysts and as intermediates in organic synthesis.
Synthesis of Pyridine-N-Oxides
Dimethyl 2,5-pyridine dicarboxylate can also be used in the synthesis of 6-carbomethoxy-2-carboxypyridine-N-oxide . Pyridine-N-oxides have applications in medicinal chemistry due to their biological activity.
Safety And Hazards
Eigenschaften
IUPAC Name |
dimethyl pyridine-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-13-8(11)6-3-4-7(10-5-6)9(12)14-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGSJNQAIMFEDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284116 | |
| Record name | dimethyl pyridine-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl pyridine-2,5-dicarboxylate | |
CAS RN |
881-86-7 | |
| Record name | 881-86-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35758 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dimethyl pyridine-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 2,5-pyridine dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 3-methylthieno[2,3-C]pyridine-2-carboxylate](/img/structure/B27921.png)






![2,2-Dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B27943.png)

